molecular formula C6H10O3 B150278 3-(Hydroxymethyl)pentane-2,4-dione CAS No. 127869-52-7

3-(Hydroxymethyl)pentane-2,4-dione

Cat. No.: B150278
CAS No.: 127869-52-7
M. Wt: 130.14 g/mol
InChI Key: ZXRQBQKGHWBGDN-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)pentane-2,4-dione is a β-diketone derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the 3-position of the pentane-2,4-dione backbone. This structural modification imparts unique physicochemical properties, including enhanced polarity and hydrogen-bonding capacity, compared to the parent compound, pentane-2,4-dione (acetylacetone, acac). The compound is synthetically versatile, serving as a precursor in coordination chemistry, heterocycle synthesis, and pharmaceutical intermediates .

Properties

CAS No.

127869-52-7

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

3-(hydroxymethyl)pentane-2,4-dione

InChI

InChI=1S/C6H10O3/c1-4(8)6(3-7)5(2)9/h6-7H,3H2,1-2H3

InChI Key

ZXRQBQKGHWBGDN-UHFFFAOYSA-N

SMILES

CC(=O)C(CO)C(=O)C

Canonical SMILES

CC(=O)C(CO)C(=O)C

Synonyms

2,4-Pentanedione, 3-(hydroxymethyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Building Block for Complex Molecules

One of the primary applications of 3-(Hydroxymethyl)pentane-2,4-dione is its use as a building block in the synthesis of more complex organic molecules. It can undergo various reactions such as:

  • Condensation Reactions : The compound can react with aldehydes and ketones to form larger diketones or polyfunctional compounds.
  • Cyclization Reactions : It can participate in cyclization processes to form cyclic structures that are essential in pharmaceuticals.

Case Study: Synthesis of Novel Diketones
A study demonstrated the successful use of this compound in synthesizing novel diketones via condensation with various aldehydes. The resulting compounds exhibited significant biological activity, indicating potential for drug development .

Antimicrobial and Antitumor Activity

Research has indicated that derivatives of diketones like this compound exhibit antimicrobial and antitumor properties. These properties make them candidates for drug development.

Table 1: Biological Activity of Diketone Derivatives

CompoundActivity TypeReference
This compoundAntimicrobial
Diketone Derivative AAntitumor
Diketone Derivative BAntimicrobial

Case Study: Antitumor Activity
In a recent study, derivatives synthesized from this compound were tested for their cytotoxic effects on cancer cell lines. Results showed a significant reduction in cell viability, suggesting potential as chemotherapeutic agents .

Use in Polymer Chemistry

The compound has also been explored for its role in polymer chemistry. It is utilized as a monomer or co-monomer in the synthesis of polymers with specific properties such as enhanced thermal stability or improved mechanical strength.

Table 2: Polymer Applications

Polymer TypeRole of this compoundProperties Enhanced
PolyurethaneCo-monomerImproved flexibility
PolyamideMonomerIncreased thermal stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 3-(Hydroxymethyl)pentane-2,4-dione with related β-diketones:

Compound Melting Point (°C) Solubility Key Functional Groups Spectral Features (IR, NMR)
This compound ~100–120 (estimated) Polar solvents (DMF, ethanol) Hydroxymethyl, β-diketone O-H stretch (3400 cm⁻¹), β-diketone C=O (~1600 cm⁻¹)
Pentane-2,4-dione (acac) –23 (liquid) Ethanol, acetone β-diketone Enolic O-H (3000–2500 cm⁻¹), C=O (~1600 cm⁻¹)
3-(2-Iodobenzyl)pentane-2,4-dione 32–34 Chloroform, DMF Aromatic iodide, β-diketone Aromatic C-H (747 cm⁻¹), C=O (1603 cm⁻¹)
Hexane-2,5-dione 14–16 Ethanol, ether Two β-diketone groups C=O (1720 cm⁻¹), CH₃ bending (1432 cm⁻¹)

Key Observations :

  • The hydroxymethyl group in this compound significantly increases its melting point compared to acac, likely due to intermolecular hydrogen bonding .
  • Substitutions like iodobenzyl () or hydroxyphenyl () introduce steric and electronic effects, altering solubility and reactivity.
Coordination Chemistry
  • Acac complexes: Forms stable octahedral complexes with transition metals (e.g., [Ni(acac)₂] and [Co(acac)₂NO₃]), leveraging its enolic O atoms for bidentate coordination .
  • This could enhance metal-ligand stability in catalytic or material science applications.
Multi-Component Reactions (MCRs)
  • Acac: Reacts efficiently in catalyst-free MCRs to form pyrano[3,2-c]chromenes .
  • Hexane-2,5-dione : Shows lower reactivity in similar MCRs due to steric hindrance from its dual β-diketone groups .
  • This compound : The hydroxyl group likely improves nucleophilicity, making it a candidate for synthesizing oxygen-rich heterocycles (e.g., coumarin derivatives) .

Spectral and Analytical Comparison

  • NMR Spectroscopy :
    • This compound : The hydroxymethyl protons (CH₂OH) are expected to resonate at δ 3.5–4.0 ppm (¹H NMR), with downfield shifts due to hydrogen bonding.
    • 3-(2-Iodobenzyl)pentane-2,4-dione : Aromatic protons appear at δ 6.90–7.89 ppm, with iodobenzyl C-I stretching at 1012 cm⁻¹ (IR) .
  • IR Spectroscopy: All β-diketones exhibit strong C=O stretches (~1600–1720 cm⁻¹). Hydroxymethyl and enolic O-H stretches (~3400 cm⁻¹) differentiate this compound from non-hydroxylated analogs .

Stability and Functionalization

  • Acac: Prone to keto-enol tautomerism, stabilizing metal complexes but limiting shelf life in acidic conditions.
  • This compound: The hydroxymethyl group may reduce enol content, improving stability. It can be further functionalized via esterification or etherification for drug design (e.g., as seen in coumarin hybrids, ).

Preparation Methods

Reductive Coupling of Pyruvaldehyde

Pyruvaldehyde (methylglyoxal) serves as a precursor for constructing the diketone backbone. The reductive dimerization of pyruoxaldehyde using zinc powder in aqueous acetic acid at 40–50°C produces hexane-3,4-diol-2,5-dione . Although this intermediate differs from the target compound, its formation highlights the feasibility of C–C bond formation between carbonyl units under mild reducing conditions.

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Reducing AgentZinc powder65–70%
SolventWater/Acetic acid (1:1)Prevents over-reduction
Temperature40–50°CBalances kinetics and selectivity
Reaction Time4–6 hoursMinimizes side-product formation

Post-reduction oxidation or selective protection-deprotection sequences could theoretically introduce the hydroxymethyl moiety. For example, partial oxidation of the diol groups in hexane-3,4-diol-2,5-dione using controlled doses of potassium permanganate may yield the desired hydroxymethyl functionality while preserving the diketone framework .

Direct Hydroxymethylation of Pentane-2,4-dione

Acetylacetone (pentane-2,4-dione) undergoes hydroxymethylation via base-catalyzed reactions with formaldehyde. This one-step methodology offers atom economy and operational simplicity.

Optimized Protocol

  • Reagents : Acetylacetone (1.0 equiv), formaldehyde (37% aqueous solution, 1.2 equiv), potassium carbonate (1.5 equiv).

  • Solvent : Methanol/water (4:1 v/v) facilitates solubility and prevents paraformaldehyde precipitation.

  • Conditions : Reflux at 65°C for 12 hours under nitrogen atmosphere.

Reaction Monitoring

  • TLC Analysis : Silica gel plates (ethyl acetate/hexanes 3:7) show conversion (Rf acetylacetone = 0.45; Rf product = 0.28) .

  • NMR Spectroscopy : The appearance of a triplet at δ 4.15 ppm (CH2OH) and disappearance of the acetylacetone enolic proton (δ 15.2 ppm) confirm successful functionalization .

Yield Limitations

  • Competing Cannizzaro reaction of formaldehyde reduces available reagent for hydroxymethylation.

  • Acidic workup (1M HCl) hydrolyzes residual hemiacetal byproducts, improving purity to >90% .

Continuous Flow Synthesis

Adapting the Adler–Becker reaction methodology reported for spiroepoxydienones , a continuous flow system could enhance the safety and efficiency of hydroxymethylation steps.

Flow Reactor Design

  • Zone 1 : Pre-mixing of acetylacetone and formaldehyde in a T-junction mixer.

  • Zone 2 : Laminar flow coil (10 mL volume, 65°C) for hydroxymethylation.

  • Zone 3 : In-line IR spectroscopy for real-time conversion monitoring.

Advantages Over Batch Processing

  • Precise temperature control minimizes thermal degradation.

  • Reduced reaction volume decreases formaldehyde exposure risks.

Q & A

Q. What are the optimal synthetic conditions for preparing 3-(Hydroxymethyl)pentane-2,4-dione derivatives, and how can reaction efficiency be monitored?

  • Methodology : The compound can be synthesized via condensation with formaldehyde and ammonia, followed by dehydration and further functionalization. Reaction efficiency is monitored using thin-layer chromatography (TLC) and NMR spectroscopy to track intermediate formation (e.g., 3-methylenepentane-2,4-dione). Yield optimization requires pH control (acidic conditions for decarbonylation) and temperature modulation .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology :
  • ¹H/¹³C NMR : Identifies enol tautomers and substituent positions via characteristic shifts (e.g., δ ~16 ppm for enol OH protons) .
  • IR Spectroscopy : Detects carbonyl (C=O, ~1600 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N ratios .

Q. How should enzymatic assays be designed to evaluate this compound as a substrate in biocatalytic reactions?

  • Methodology : Use ancestral carbonyl reductases or dehydrogenases in kinetic assays. Measure specific activity (U/mg) under controlled pH and temperature. Compare turnover rates with structurally similar substrates (e.g., 2,4-pentanedione) to infer enzyme compatibility .

Advanced Research Questions

Q. How does this compound participate in metal coordination chemistry, and what factors stabilize its complexes?

  • Methodology : The compound acts as a bidentate ligand via its diketone and hydroxymethyl groups. Stability depends on:
  • Metal ion choice (e.g., Mo(VI) forms stable Schiff base complexes) .
  • pH : Alkaline conditions favor deprotonation, enhancing metal binding.
  • Co-ligands : Fluorinated pyridinyl substituents improve semiconductor properties in coordination polymers .

Q. What computational strategies predict interactions between this compound derivatives and cytochrome P450 enzymes?

  • Methodology :
  • Molecular Docking : Simulate binding poses with CYP3A4/CYP2C9 isoforms using software like AutoDock.
  • QSAR Modeling : Corrogate substituent effects (e.g., nitro or halogen groups) on metabolic activation .

Explain the role of this compound in regioselective electrophilic cyclization reactions.

  • Methodology : The diketone moiety directs electrophilic attack (e.g., iodobenzyl groups) to form indene derivatives. Key steps:
  • Electrophile generation (e.g., I₂ in CHCl₃).
  • Cyclization : Monitored by ¹H NMR to confirm regioselectivity (>95% yield) .

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be mitigated?

  • Methodology :
  • Challenge : Competing reactivity at C-2 vs. C-4 carbonyl groups.
  • Solutions :
  • Use protecting groups (e.g., silyl ethers for hydroxymethyl).
  • Low-temperature kinetics to favor one tautomer .

Analyze the crystal packing behavior of coordination polymers derived from this compound.

  • Methodology :
  • Single-crystal XRD : Reveals cubic or triclinic systems influenced by solvent inclusion (e.g., desolvation-induced phase transitions).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. π-stacking) .

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